Cas no 1482099-01-3 (1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one)
![1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one structure](https://www.kuujia.com/scimg/cas/1482099-01-3x500.png)
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
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- Inchi: 1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2
- InChI Key: UTXSEZRQAYRZOV-UHFFFAOYSA-N
- SMILES: C(N1CC(CO)C1)(=O)C=C
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321345-250mg |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 98% | 250mg |
¥14515 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321345-50mg |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 98% | 50mg |
¥7365 | 2023-04-15 | |
Enamine | EN300-5181820-2.5g |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
Aaron | AR02901G-50mg |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 95% | 50mg |
$459.00 | 2025-02-17 | |
1PlusChem | 1P028ZT4-2.5g |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 95% | 2.5g |
$3350.00 | 2024-06-20 | |
Aaron | AR02901G-500mg |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 95% | 500mg |
$1480.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321345-1g |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 98% | 1g |
¥36633 | 2023-04-15 | |
Enamine | EN300-5181820-0.5g |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 95.0% | 0.5g |
$1058.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321345-500mg |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 98% | 500mg |
¥26661 | 2023-04-15 | |
Enamine | EN300-5181820-1.0g |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
1482099-01-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 |
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one Related Literature
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
Recent Advances in the Study of 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one (CAS: 1482099-01-3)
The compound 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one (CAS: 1482099-01-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This molecule, characterized by its azetidine ring and hydroxymethyl functionality, serves as a versatile building block for the synthesis of novel bioactive compounds. Recent studies have explored its utility in the design of covalent inhibitors, which are increasingly important in targeting challenging disease-related proteins.
A key area of research involving this compound is its role in the development of covalent kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the ability to form a covalent bond with the target protein can enhance selectivity and potency. The presence of the prop-2-en-1-one (acrylamide) moiety in 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one allows it to act as a Michael acceptor, enabling covalent modification of cysteine residues in the kinase active site. Recent publications have highlighted its use in the optimization of inhibitors for EGFR, BTK, and other clinically relevant kinases.
In addition to its applications in kinase inhibition, this compound has been investigated for its potential in PROTAC (Proteolysis Targeting Chimera) technology. The hydroxymethyl group provides a convenient handle for conjugation with E3 ligase ligands, facilitating the design of bifunctional molecules that can induce targeted protein degradation. A 2023 study demonstrated the successful incorporation of 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one into a PROTAC targeting the androgen receptor, showing promising results in prostate cancer models.
From a synthetic chemistry perspective, recent advances have focused on improving the scalability and stereoselectivity of 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one production. Novel catalytic methods for azetidine ring formation and subsequent functionalization have been reported, addressing previous challenges in the large-scale preparation of this scaffold. These developments are crucial for enabling broader exploration of its medicinal chemistry applications.
Pharmacokinetic studies of derivatives containing this scaffold have revealed interesting properties. The azetidine ring contributes to improved metabolic stability compared to larger heterocycles, while the hydroxymethyl group enhances solubility. These characteristics make it particularly valuable for overcoming common drug development hurdles such as poor bioavailability and rapid clearance.
Looking forward, the unique combination of reactivity and functionality in 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one positions it as a valuable tool for addressing emerging challenges in drug discovery. Its applications in targeted covalent inhibitors, protein degraders, and beyond continue to expand as researchers uncover new ways to leverage its chemical properties. The compound's versatility suggests it will remain an important focus of medicinal chemistry research in the coming years.
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